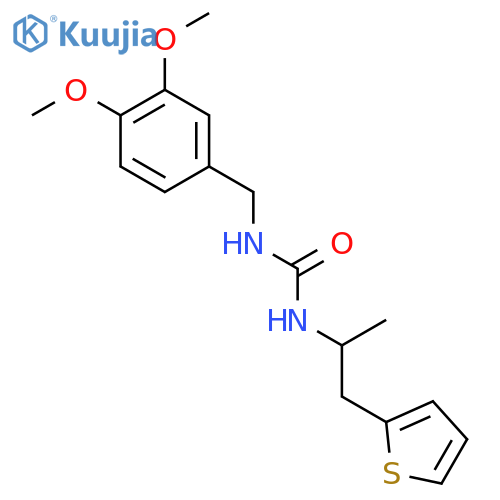Cas no 1207017-28-4 (1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea)

1207017-28-4 structure
商品名:1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea
1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea
- VU0521991-1
- 1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea
- 1207017-28-4
- F5831-2683
- 1-(3,4-dimethoxybenzyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-thiophen-2-ylpropan-2-yl)urea
- AKOS024520237
- SR-01000925136-1
- SR-01000925136
-
- インチ: 1S/C17H22N2O3S/c1-12(9-14-5-4-8-23-14)19-17(20)18-11-13-6-7-15(21-2)16(10-13)22-3/h4-8,10,12H,9,11H2,1-3H3,(H2,18,19,20)
- InChIKey: QKVBMZWFWCZARB-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1CC(C)NC(NCC1C=CC(=C(C=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 334.13511374g/mol
- どういたいしつりょう: 334.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 87.8Ų
1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5831-2683-2μmol |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5831-2683-3mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5831-2683-5μmol |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5831-2683-75mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F5831-2683-10mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5831-2683-20mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5831-2683-40mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5831-2683-1mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5831-2683-100mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F5831-2683-20μmol |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 20μmol |
$79.0 | 2023-09-09 |
1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
1207017-28-4 (1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea) 関連製品
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬